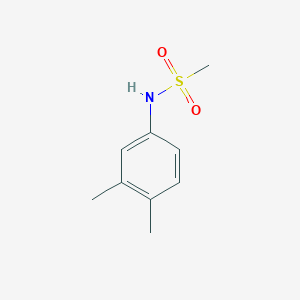

N-(3,4-dimethylphenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-4-5-9(6-8(7)2)10-13(3,11)12/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAQUEVPYMLSMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Crystallography of N 3,4 Dimethylphenyl Methanesulfonamide

Supramolecular Architecture and Intermolecular Interactions in the Solid State

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a detailed picture of close contacts emerges. For sulfonamide derivatives, this analysis typically highlights the significance of hydrogen bonds and other weak interactions in stabilizing the crystal packing.

In the crystal structures of related sulfonamides, molecules are often linked by N—H⋯O hydrogen bonds, forming chains or more complex three-dimensional networks. nih.govresearchgate.net The Hirshfeld surface for a compound like N-(3,4-dimethylphenyl)methanesulfonamide would be expected to reveal the dominant role of H···H, O···H/H···O, and C···H/H···C contacts. The bright red spots on a dnorm map indicate close contacts, primarily corresponding to N—H⋯O hydrogen bonds where the sulfonamide N-H group acts as a donor and a sulfonyl oxygen atom acts as an acceptor.

Table 1: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents the most significant contribution, arising from contacts between hydrogen atoms on the periphery of the molecules. |

| O···H/H···O | ~20-30% | Highlights the crucial N—H⋯O hydrogen bonds and weaker C—H⋯O interactions. Characterized by sharp "spikes" on the 2D fingerprint plot. |

| C···H/H···C | ~15-25% | Indicates contacts between aromatic rings and methyl groups, contributing to the overall stability of the packing. |

| Other (C···C, S···H, etc.) | <10% | Minor contributions from other van der Waals interactions. |

Advanced Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of a molecule. horiba.com The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent parts, including the N-H bond, the sulfonyl group (SO₂), the aromatic ring, and the methyl groups. nih.govuhcl.edu

The vibrational assignments are typically confirmed by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and their corresponding normal modes. core.ac.uk For aromatic sulfonamides, the asymmetric and symmetric stretching vibrations of the SO₂ group are particularly prominent, appearing as strong bands in the fingerprint region. The N-H stretching vibration is also a key diagnostic peak.

Table 2: Predicted FT-IR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Assignment | Description of Vibrational Mode |

|---|---|---|

| ~3250-3300 | ν(N-H) | Stretching vibration of the sulfonamide N-H bond. |

| ~3000-3100 | ν(C-H)aromatic | Stretching vibrations of the C-H bonds on the dimethylphenyl ring. |

| ~2900-2980 | ν(C-H)aliphatic | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. |

| ~1320-1350 | νas(SO₂) | Asymmetric stretching of the sulfonyl group, typically a very strong absorption. |

| ~1150-1170 | νs(SO₂) | Symmetric stretching of the sulfonyl group, also a strong absorption. |

| ~950-980 | ν(S-N) | Stretching vibration of the sulfur-nitrogen bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Multi-dimensional NMR for conformational insights)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. mdpi.com

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the two methyl groups on the ring, the methyl group on the sulfonyl moiety, and the N-H proton. The ¹³C NMR spectrum would similarly show characteristic signals for the aromatic carbons and the methyl carbons.

Multi-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide crucial insights into the three-dimensional structure and conformation of the molecule in solution. mdpi.comnih.gov NOESY detects through-space interactions between protons that are in close proximity. This could be used to determine the relative orientation of the dimethylphenyl ring and the methanesulfonyl group, which is a key conformational feature. rsc.org For example, observing a NOESY cross-peak between the protons of the sulfonyl-methyl group and one of the aromatic protons would indicate a specific rotational preference around the S-N and N-C bonds. mdpi.com

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Nucleus | Expected Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~7.0-7.5 | Aromatic protons (Ar-H) |

| ¹H | ~6.5-7.0 | N-H proton (exchangeable with D₂O) |

| ¹H | ~2.9-3.1 | Sulfonyl methyl protons (SO₂-CH₃) |

| ¹H | ~2.2-2.3 | Aromatic methyl protons (Ar-CH₃) |

| ¹³C | ~130-140 | Aromatic carbons (quaternary) |

| ¹³C | ~115-130 | Aromatic carbons (CH) |

| ¹³C | ~40-45 | Sulfonyl methyl carbon (SO₂-CH₃) |

| ¹³C | ~19-21 | Aromatic methyl carbons (Ar-CH₃) |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Under electrospray ionization (ESI) or electron impact (EI) conditions, this compound would first form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation of this ion provides a characteristic mass spectrum.

The fragmentation of sulfonamides is well-studied and typically involves several key pathways. nih.govresearchgate.net Common fragmentation events include the homolytic or heterolytic cleavage of the S-N and S-C bonds, as well as the loss of small neutral molecules like SO₂. researchgate.net For this compound (Molecular Weight: 201.28 g/mol ), key fragment ions would arise from the cleavage of the sulfonamide linkage.

Table 4: Predicted Mass Spectrometry Fragmentation Pathways

| m/z (Mass/Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 201 | [C₉H₁₃NO₂S]⁺ | Molecular Ion (M⁺) |

| 136 | [C₉H₁₂N]⁺ | Loss of SO₂H radical from the molecular ion. |

| 122 | [C₈H₁₂N]⁺ | Cleavage of the N-S bond, formation of the 3,4-dimethylanilinium cation. |

| 79 | [CH₃SO₂]⁺ | Cleavage of the N-S bond, formation of the methanesulfonyl cation. |

Solid-State NMR and its Integration with Computational Studies

While solution-state NMR provides information on the average conformation, solid-state NMR (ssNMR) spectroscopy offers a direct probe of molecular structure in the crystalline state. preprints.org Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are used to obtain high-resolution spectra of solid samples, overcoming the line broadening effects typically seen in solids. preprints.orgnih.gov

The integration of ssNMR with computational chemistry, particularly DFT calculations, has become a powerful strategy for crystal structure analysis. escholarship.orgresearchgate.net By calculating NMR parameters such as chemical shift tensors from a known or proposed crystal structure and comparing them with experimental ssNMR data, the atomic-level structure can be validated. This combined approach is especially valuable for studying polymorphism, where different crystal forms of the same compound can exhibit distinct ssNMR spectra due to differences in molecular conformation and packing. For this compound, this method could precisely determine the torsional angles of the C-SO₂-NH-C segment in the solid state and characterize the hydrogen bonding environment. researchgate.net

Reactivity Profile and Reaction Mechanisms of N 3,4 Dimethylphenyl Methanesulfonamide

General Chemical Transformations

The chemical behavior of N-(3,4-dimethylphenyl)methanesulfonamide can be understood through several key transformations, including oxidation, reduction, and substitution reactions. These reactions can target different parts of the molecule, leading to a variety of potential products.

The oxidation of this compound can occur at the aromatic methyl groups or the aniline-like nitrogen atom, depending on the oxidizing agent and reaction conditions.

Strong oxidizing agents, such as potassium permanganate (KMnO₄), are known to oxidize the alkyl side chains of aromatic rings to carboxylic acids. vedantu.comresearchgate.net In the case of this compound, this would likely lead to the formation of N-(3,4-dicarboxyphenyl)methanesulfonamide. The oxidation of xylenes to phthalic acids serves as a well-established precedent for this type of transformation. vedantu.com

Oxidation can also target the nitrogen atom of the sulfonamide. The oxidation of N,N-dimethylaniline, a related aromatic amine, can result in N-demethylation and ring hydroxylation. wikipedia.org While the sulfonamide nitrogen in this compound is less basic and sterically hindered, oxidative N-dealkylation or reactions involving the aromatic ring are conceivable under specific conditions. For instance, single-electron oxidation of some sulfonamides can lead to the formation of an aniline (B41778) radical cation, which can then undergo further reactions. nih.gov

Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product(s) |

|---|---|---|

| This compound | Strong oxidizing agent (e.g., KMnO₄) | N-(3,4-dicarboxyphenyl)methanesulfonamide |

The sulfonamide group is generally stable to many reducing agents; however, under specific conditions, the N-S bond can be cleaved. The reduction of this compound would be expected to yield 3,4-dimethylaniline (B50824) and methanesulfinic acid or methanethiol, depending on the reducing agent and workup conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides to amines. ic.ac.ukmasterorganicchemistry.comorganic-chemistry.org While sulfonamides are more resistant to reduction than carboxamides, cleavage of the N-S bond can be achieved. strath.ac.uk Recent methodologies have been developed for the reductive cleavage of secondary sulfonamides to generate sulfinates and amines under milder conditions. chemrxiv.orgsemanticscholar.orgchemrxiv.org This transformation is valuable as it allows for the removal of the sulfonamide protecting group to liberate the parent amine.

The expected primary product from the reductive cleavage of this compound is 3,4-dimethylaniline. This compound is a synthetically useful intermediate. google.comchemicalbook.com

Potential Reduction Products of this compound

| Starting Material | Reducing Agent | Potential Product(s) |

|---|---|---|

| This compound | Strong reducing agent (e.g., LiAlH₄) | 3,4-dimethylaniline, Methanesulfinic acid |

The sulfonamide group in this compound can participate in substitution reactions in several ways. The entire sulfonamide group can act as a leaving group in nucleophilic aromatic substitution reactions, or substitution can occur at the sulfur or nitrogen atoms of the sulfonamide moiety itself.

In nucleophilic aromatic substitution (SNAr) reactions, a strong nucleophile can displace a leaving group on an aromatic ring. While the sulfonamide group is not a typical leaving group, under certain conditions, particularly if the aromatic ring is activated by electron-withdrawing groups, its displacement could be feasible.

More commonly, substitution reactions occur at the sulfur atom of the sulfonamide. The hydrolysis of sulfonamides, which involves the nucleophilic attack of water or hydroxide on the sulfur atom, is a well-studied example. acs.orgrsc.orgnih.gov Generally, sulfonamides are quite stable towards hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions, although often requiring harsh conditions. nih.gov The mechanism of nucleophilic substitution at the sulfonyl sulfur can proceed through a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate. nih.govresearchgate.net

Recent studies have also demonstrated the nucleophilic substitution of tertiary sulfonamides, where the sulfonamide is activated to generate an electrophilic species that can then react with nucleophiles like alcohols to form sulfonate esters. acs.org

Specific Reaction Mechanisms and Kinetic Studies

The nitrogen atom in this compound is generally not strongly nucleophilic due to the electron-withdrawing effect of the adjacent sulfonyl group. The lone pair of electrons on the nitrogen is delocalized into the S=O bonds, reducing its availability for donation to an electrophile.

However, the sulfonamide nitrogen can be deprotonated to form a sulfonamidate anion, which is a much stronger nucleophile. This anion can then participate in reactions with various electrophiles. For example, the synthesis of tertiary sulfonylcarbamates proceeds through the reaction of a sulfonamide anion with an aryl chloroformate. rsc.org The rate of such reactions would be dependent on the concentration of the sulfonamidate anion, which is in turn governed by the acidity of the sulfonamide and the strength of the base used.

The hydrogen atom attached to the nitrogen in this compound is acidic due to the strong electron-withdrawing nature of the sulfonyl group. The pKa of N-phenylmethanesulfonamide is reported to be approximately 8.0. chemicalbook.com The presence of electron-donating methyl groups on the phenyl ring in this compound would be expected to slightly increase the electron density on the nitrogen, making the N-H bond slightly less acidic, and thus raising the pKa value slightly compared to the unsubstituted analogue.

The protonation of sulfonamides has been a subject of study, with evidence suggesting that protonation can occur on one of the sulfonyl oxygens or the nitrogen atom. acs.org The site of protonation can influence the subsequent reactivity of the molecule.

The kinetics of proton transfer reactions involving sulfonamides are important in understanding their behavior in solution. Studies on proton transfer at liquid-liquid interfaces have provided insights into the mechanisms of these fundamental processes. chemrxiv.orgchemrxiv.org For this compound, the rate of proton abstraction from the nitrogen would depend on the strength of the base and the solvent environment. In aqueous solutions, the photocatalytic degradation rates of some sulfonamides have been shown to be pH-dependent, which is related to the acid-base equilibria of the sulfonamide group. nih.gov

Estimated Acidity of N-arylmethanesulfonamides

| Compound | Estimated pKa |

|---|---|

| N-Phenylmethanesulfonamide | ~8.0 chemicalbook.com |

Mechanistic Insights into Sulfonylation Reactions

The formation of this compound is a primary example of a sulfonylation reaction, specifically the synthesis of a sulfonamide. The most common pathway involves the nucleophilic attack of an amine, in this case, 3,4-dimethylaniline, on a sulfonyl chloride, such as methanesulfonyl chloride.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline attacks the electrophilic sulfur atom of methanesulfonyl chloride.

Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and the sulfur-nitrogen bond is formed.

Deprotonation: A base, often a tertiary amine like triethylamine or even another molecule of the starting aniline, removes a proton from the nitrogen atom to yield the final this compound and a salt (e.g., triethylammonium chloride).

This reaction is typically carried out in a suitable solvent at room temperature. For a closely related compound, N-(3,4-Dimethylphenyl)benzenesulfonamide, the synthesis was achieved by reacting 3,4-dimethyl aniline with benzene (B151609) sulfonyl chloride in water, maintaining a pH of 8 with sodium carbonate nih.govresearchgate.net.

Alternative mechanistic pathways for sulfonylation also exist, particularly those involving radical intermediates. In some copper-catalyzed systems, a sulfonyl radical can be generated from a sulfinate precursor through a single-electron transfer (SET) mechanism. mdpi.com This radical can then participate in various bond-forming reactions, representing a different mechanistic approach to creating sulfonated products. mdpi.com

Investigation of Cleavage and Formation Pathways

Formation Pathways: As detailed in the previous section, the principal formation pathway for this compound is the reaction between 3,4-dimethylaniline and methanesulfonyl chloride. nih.govresearchgate.net This is a robust and widely used method for synthesizing N-aryl sulfonamides.

Cleavage Pathways: The nitrogen-sulfur (N-S) bond in sulfonamides is generally stable under many chemical conditions. However, it can be cleaved under specific, often harsh, reaction conditions. Common laboratory methods for cleaving sulfonamides include:

Reductive Cleavage: Reagents like sodium in liquid ammonia, sodium amalgam, or samarium iodide can be used to reductively cleave the N-S bond.

Acidic Cleavage: Strong acids, such as hydrobromic acid (HBr) in acetic acid or trifluoroacetic acid, can effect cleavage, particularly at elevated temperatures.

In a biological context, cytochrome P450 (P450) enzymes have been shown to mediate unique bond cleavage reactions. chemrxiv.org For instance, the CYP3A enzyme family can catalyze the cleavage of C(sp²)–C(sp³) bonds through mechanisms like ipso-addition. chemrxiv.org While this specific type of cleavage has not been documented for this compound itself, it highlights that enzymatic pathways can achieve bond scissions that are challenging through conventional synthetic chemistry. chemrxiv.org

Reactivity in Complex Synthetic Processes

The this compound structure can participate in a variety of more complex synthetic transformations, acting as a substrate that can be further functionalized.

Role as a Substrate in Coupling Reactions (e.g., Sonogashira Coupling of iodo-arylsulfonamides)

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net For a molecule like this compound to participate as the halide partner, it must first be halogenated, for instance, to create an iodo-arylsulfonamide derivative (e.g., N-(2-iodo-4,5-dimethylphenyl)methanesulfonamide).

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the iodo-arylsulfonamide, inserting into the carbon-iodine bond to form a Pd(II) species.

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

Copper Cycle:

A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step.

The Sonogashira reaction is valued for its mild reaction conditions and tolerance of various functional groups. nih.gov Nickel-catalyzed Sonogashira couplings have also been developed, offering an alternative that avoids the use of a copper co-catalyst. nih.gov

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ | Primary palladium catalyst for the cross-coupling cycle. | nih.gov |

| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of the copper acetylide intermediate. | researchgate.net |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Deprotonates the terminal alkyne and neutralizes the HX byproduct. | researchgate.net |

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Solubilizes reactants and catalysts. | nih.gov |

| Temperature | Room Temperature to 100 °C | Depends on the reactivity of the specific substrates. | nih.gov |

Participation in Condensation Reactions

The sulfonamide group (–SO₂NH–) contains an acidic proton on the nitrogen atom, allowing this compound to participate in condensation reactions, particularly with aldehydes and ketones. In the presence of an acid or base catalyst, the nitrogen atom can act as a nucleophile.

Friedel–Crafts Reactions involving Sulfonamides

Friedel–Crafts reactions are a cornerstone of organic synthesis, used to attach alkyl or acyl substituents to an aromatic ring through electrophilic aromatic substitution. wikipedia.org The reactivity of this compound in a Friedel-Crafts reaction is dictated by the electronic properties of the substituents on its aromatic ring.

The 3,4-dimethylphenyl ring has three substituents to consider:

Two Methyl Groups (at C3 and C4): These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.

The combined effect is complex. The strong activating effect of the two methyl groups would likely dominate, making the ring susceptible to electrophilic attack. The potential sites for substitution are C2, C5, and C6. Steric hindrance would influence the final regioselectivity. However, it is a known limitation of Friedel-Crafts reactions that they often fail with strongly deactivated aromatic rings. masterorganicchemistry.com While the dimethylphenyl ring is activated, the presence of the sulfonamide group can still temper its reactivity compared to xylene itself.

In some cases, the sulfonamide group itself can be the source of the electrophile. Brønsted acid-catalyzed Friedel–Crafts reactions between aromatic sulfonamides and activated arenes have been reported to form symmetric and asymmetric aromatic sulfones. researchgate.net Furthermore, FeCl₃-catalyzed Friedel-Crafts arylations have been developed using N-sulfonyl aldimines, which are derived from sulfonamides. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For N-(3,4-dimethylphenyl)methanesulfonamide, these calculations elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. sci-hub.se DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting a range of electronic properties for this compound. researchgate.net

Key electronic properties that can be determined include the distribution of electrostatic potential, molecular orbital energies, and global reactivity descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net

For sulfonamides, the electron density is typically concentrated around the electronegative oxygen and nitrogen atoms of the sulfonamide group, which influences the molecule's interaction with its environment. Analysis of the molecular electrostatic potential (MEP) map would reveal electron-rich regions (negative potential), likely centered on the sulfonyl oxygens, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), such as the N-H proton, which are prone to nucleophilic attack.

Table 1: Predicted Electronic Properties via DFT This table presents theoretically derived values typical for related sulfonamide structures, as would be calculated for this compound using DFT methods.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Correlates with chemical stability and reactivity. researchgate.net |

| Dipole Moment | ~ 3.5 - 4.5 D | Measures the overall polarity of the molecule. |

Ab initio methods, such as Hartree-Fock (HF) and more advanced post-HF methods, calculate molecular properties from first principles without relying on empirical parameters. mdpi.com These methods are crucial for performing geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. lupinepublishers.com

The geometry optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located, corresponding to a stable conformation. mdpi.comlupinepublishers.com For this compound, these calculations would define the precise spatial arrangement of its atoms. While a specific crystal structure for the title compound is not available, data from the closely related N-(3,4-dimethylphenyl)benzenesulfonamide reveals key structural features that ab initio calculations would aim to reproduce and refine. researchgate.net The primary difference is the substitution of a methyl group for a phenyl group on the sulfur atom.

Table 2: Representative Geometric Parameters from Analogous Structures The following data is based on the crystal structure of the analogous compound N-(3,4-dimethylphenyl)benzenesulfonamide and is representative of the parameters that would be determined via ab initio optimization for this compound.

| Parameter | Typical Value (from Analog researchgate.net) |

|---|---|

| S-N Bond Length | ~ 1.63 Å |

| S=O Bond Length | ~ 1.43 Å |

| N-C (aryl) Bond Length | ~ 1.42 Å |

| O-S-O Bond Angle | ~ 120° |

| C(aryl)-N-S Bond Angle | ~ 124° |

| C(methyl)-S-N-C(aryl) Torsion Angle | ~ 60-90° |

Theoretical models, primarily based on DFT, can accurately predict various spectroscopic signatures, which are invaluable for structural elucidation and comparison with experimental data. By calculating the vibrational frequencies and nuclear magnetic shielding tensors, one can generate theoretical Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. sci-hub.se

The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, characteristic IR peaks would include N-H stretching, asymmetric and symmetric S=O stretching, C-N stretching, and various aromatic C-H and C=C vibrations. Theoretical calculations help in the precise assignment of these experimental bands. researchgate.net To improve agreement with experimental results, calculated frequencies are often scaled by an empirical factor to account for anharmonicity and method limitations. sci-hub.se

Similarly, theoretical NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental spectra, aiding in the assignment of signals to specific atoms within the molecule.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups This table shows typical frequency ranges for the main functional groups of this compound, which can be precisely calculated using DFT.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3300 |

| C-H (Aromatic) Stretch | 3000 - 3100 |

| C-H (Methyl) Stretch | 2850 - 3000 |

| S=O Asymmetric Stretch | 1320 - 1360 |

| S=O Symmetric Stretch | 1150 - 1180 |

| S-N Stretch | 890 - 930 |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static properties of single molecules, molecular modeling and dynamics simulations explore the conformational flexibility and dynamic behavior of molecules, often within a larger system.

This compound possesses several rotatable bonds, primarily the S-N bond and the N-C(aryl) bond, leading to multiple possible conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for rotation between them.

This is achieved by constructing a potential energy surface (PES), where the molecule's energy is calculated as a function of one or more geometric parameters, typically dihedral angles. mdpi.com By systematically rotating the C(methyl)-S-N-C(aryl) and S-N-C(aryl)-C(aryl) dihedral angles and calculating the energy at each step, a 2D-PES can be generated. This surface reveals the low-energy regions corresponding to stable conformers and the transition states (saddle points) that connect them. Studies on related N-aryl sulfonamides have shown that the orientation of the N-H bond relative to the aromatic ring substituents is a key conformational feature. researchgate.net The conformation is often a balance between steric hindrance from the methyl groups and electronic interactions, such as hydrogen bonding.

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent (e.g., water) and allow the system to evolve over a period of nanoseconds. The resulting trajectory can be analyzed to understand how the molecule samples different conformations, the stability of intramolecular hydrogen bonds, and the organization of solvent molecules around it. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, which is often more complex than the gas-phase conditions assumed in many quantum calculations.

Theoretical Investigations of Reactivity and Mechanisms

Transition State Analysis for Reaction Pathways

Transition state analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms, providing detailed insights into the energy barriers and geometries of transient species that govern reaction rates. For reactions involving sulfonamides, theoretical calculations, particularly using Density Functional Theory (DFT), are employed to map out potential energy surfaces and identify transition state structures.

One area of investigation involves the mechanisms of reactions at the sulfonyl group. For example, in the hydrolysis of sulfonamides, computational studies can distinguish between different possible pathways, such as associative or dissociative mechanisms. By locating the transition state for each proposed pathway and calculating its energy relative to the reactants, the most favorable reaction route can be determined. These calculations provide the activation energy (ΔG‡), which is the key determinant of the reaction kinetics.

Another significant application is in understanding the synthesis of sulfonamides. For instance, the reaction between an amine and a sulfonyl chloride is a fundamental method for forming the sulfonamide bond. Transition state analysis can be used to model this nucleophilic substitution reaction. The calculations can reveal the geometry of the transition state, showing the bond-forming and bond-breaking processes occurring simultaneously. The structure of the transition state, including key bond lengths and angles, provides a static picture of the reaction at its energetic peak.

The table below presents hypothetical data from a DFT study on a generic sulfonamide-forming reaction, illustrating the type of information obtained from transition state analysis.

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (ΔG‡) (kcal/mol) |

| Sulfonamide Formation | R-SO₂Cl + R'-NH₂ | [R-SO₂(Cl)---NH₂-R']‡ | R-SO₂-NH-R' + HCl | 15.2 |

| N-Deprotonation | R-SO₂-NH-R' + Base | [R-SO₂-N(H)---Base-R']‡ | [R-SO₂-N-R']⁻ + [Base-H]⁺ | 10.5 |

Note: The values presented are illustrative and represent typical data obtained from such computational analyses.

Electronic Effects of Substituents on Reactivity

The chemical reactivity of N-aryl sulfonamides, including this compound, is significantly influenced by the electronic properties of substituents on the aromatic ring. Computational chemistry provides powerful tools to quantify these effects, often through the analysis of the molecule's electronic structure and its correlation with reactivity descriptors.

Substituents on the phenyl ring can alter the electron density at various points in the molecule, including the sulfonamide nitrogen and the sulfonyl group. Electron-donating groups (EDGs), such as the two methyl groups in the 3 and 4 positions of this compound, increase the electron density on the aromatic ring. This increased electron density can be relayed to the sulfonamide nitrogen, potentially affecting its nucleophilicity and the acidity of the N-H bond. Conversely, electron-withdrawing groups (EWGs) would decrease the electron density on the nitrogen, making the N-H proton more acidic and the nitrogen less nucleophilic.

Quantum mechanical calculations can be used to compute various electronic parameters that describe these effects. For example, calculating the partial atomic charges (e.g., using Mulliken, NBO, or RESP methods) on the nitrogen and sulfur atoms for a series of substituted sulfonamides can provide a quantitative measure of how substituents modulate the electronic environment. A higher negative charge on the nitrogen atom would correlate with increased nucleophilicity.

Another important descriptor is the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For a series of N-aryl sulfonamides, one would expect that compounds with electron-donating substituents have higher HOMO energies, making them more reactive towards electrophiles.

These computational approaches allow for a systematic investigation of structure-reactivity relationships. By correlating calculated electronic parameters with experimentally observed reaction rates or equilibrium constants (e.g., pKa values), a deeper understanding of the underlying electronic factors governing reactivity can be achieved. This knowledge is invaluable for predicting the behavior of new sulfonamide derivatives and for designing molecules with specific desired reactivity.

The following table shows hypothetical calculated electronic properties for a series of para-substituted N-phenylmethanesulfonamides, demonstrating the influence of different substituents.

| Substituent (para-position) | Hammett Constant (σp) | Calculated N-atom Partial Charge (a.u.) | Calculated HOMO Energy (eV) | Predicted Effect on N-H Acidity |

| -OCH₃ (EDG) | -0.27 | -0.450 | -5.8 | Decrease |

| -CH₃ (EDG) | -0.17 | -0.445 | -6.0 | Decrease |

| -H (Reference) | 0.00 | -0.438 | -6.3 | Reference |

| -Cl (EWG) | 0.23 | -0.429 | -6.6 | Increase |

| -NO₂ (EWG) | 0.78 | -0.410 | -7.1 | Increase |

Note: This data is illustrative, designed to show the expected trends based on the electronic nature of the substituents.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical/In silico, non-clinical)

Development of 2D and 3D QSAR Models for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For compounds analogous to this compound, QSAR models are developed to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogues.

The development of a QSAR model begins with a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure.

2D QSAR models utilize descriptors derived from the 2D representation of the molecule. These can include:

Topological descriptors: Indices that describe the connectivity of atoms in the molecule (e.g., Wiener index, Randić index).

Physicochemical descriptors: Properties like molecular weight (MW), logP (lipophilicity), molar refractivity (MR), and the number of hydrogen bond donors and acceptors.

Electronic descriptors: Descriptors related to the electronic properties, often derived from empirical methods or simplified quantum calculations.

3D QSAR models, on the other hand, require the 3D alignment of the molecules in the dataset and use descriptors that depend on the spatial arrangement of atoms. Popular 3D QSAR methods include:

Comparative Molecular Field Analysis (CoMFA): This method calculates the steric and electrostatic interaction fields of the aligned molecules with a probe atom at various grid points.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, but it calculates similarity indices based on additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, with a smoother distance-dependence function.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the mathematical model that best correlates the descriptors with the biological activity. The predictive power of the resulting QSAR model is then rigorously validated using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in the model development).

For a series of sulfonamide analogues, a QSAR study might reveal, for instance, that increasing lipophilicity and having a bulky substituent at a particular position on the aryl ring is beneficial for activity, while a hydrogen bond donor at another position is detrimental. The graphical output of 3D QSAR methods (contour maps) provides a visual representation of these structure-activity relationships, highlighting regions in space where modifications to the molecular structure are likely to increase or decrease activity.

Atom-Based and Pharmacophore Models for Structural Components

In addition to field-based 3D QSAR, other ligand-based computational methods such as atom-based and pharmacophore modeling are instrumental in understanding the structure-activity relationships of sulfonamide analogues. These models focus on identifying the key structural features responsible for the observed biological activity.

Atom-Based 3D QSAR: This approach generates a QSAR model based on the atomic features of the training set molecules. The molecules are broken down into atom types, such as hydrogen bond donors, acceptors, hydrophobic groups, and aromatic rings. The model then identifies the spatial arrangement of these features that contributes positively or negatively to the activity. The resulting model can be visualized as a set of points or small spheres in space, color-coded to indicate their contribution to the activity, providing an intuitive guide for molecular design.

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. For a series of active sulfonamide analogues, a pharmacophore model can be generated by identifying the common chemical features and their spatial arrangement.

A typical pharmacophore model for sulfonamide-based compounds might include features such as:

A hydrogen bond acceptor (e.g., one of the sulfonyl oxygens).

A hydrogen bond donor (e.g., the sulfonamide N-H group).

A hydrophobic or aromatic feature (e.g., the dimethylphenyl ring).

Excluded volumes, representing regions of space that should not be occupied by the ligand, often derived from inactive compounds.

Once a pharmacophore hypothesis is developed and validated, it can be used for several purposes. It can serve as a 3D query to screen large virtual compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. It can also be used to guide the modification of existing lead compounds to better fit the pharmacophore model, thereby improving their activity.

The table below illustrates a hypothetical pharmacophore model derived from a series of active N-aryl sulfonamide analogues.

| Pharmacophore Feature | Chemical Moiety | Spatial Coordinates (Å) (Illustrative) |

| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygen | (2.1, 1.5, 0.0) |

| Hydrogen Bond Donor (HBD) | Sulfonamide N-H | (0.0, 0.0, 0.0) |

| Aromatic Ring (AR) | Centroid of dimethylphenyl ring | (-3.5, -1.0, 0.5) |

| Hydrophobic (HY) | Methyl group at position 4 | (-4.8, -2.2, 0.3) |

These models, both atom-based and pharmacophore, provide a powerful, non-clinical in silico framework for understanding the essential structural requirements for the activity of sulfonamide compounds and for the rational design of new analogues.

Virtual Screening Methodologies for Chemical Libraries

Virtual screening (VS) is a computational technique extensively used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a biological target, typically a protein or enzyme. wikipedia.org This in silico approach is a cost-effective and time-efficient alternative to high-throughput screening (HTS), allowing researchers to prioritize a smaller, more promising subset of compounds for experimental testing. medchemexpress.com Virtual screening methods can be broadly categorized into two main types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). medchemexpress.com

The fundamental workflow of a virtual screening campaign involves several key stages. It begins with the preparation of the target protein's structure (for SBVS) and the chemical library of compounds to be screened. creative-biostructure.comnih.gov Each compound in the library is then computationally evaluated, or "docked," into the target's binding site. profacgen.com A scoring function is used to estimate the binding affinity of each compound, and these scores are used to rank the molecules. nih.gov The top-ranked compounds are then selected for further analysis and eventual experimental validation. nih.gov

In a hypothetical structure-based virtual screening scenario, a chemical library containing a diverse set of sulfonamide derivatives, including this compound, might be screened against a specific protein target, for instance, a kinase known to be involved in a disease pathway. The three-dimensional structure of the kinase would be obtained from experimental methods like X-ray crystallography or generated through homology modeling. profacgen.com

The chemical library, containing thousands or even millions of compounds, would undergo a preparation phase to generate realistic 3D conformations for each molecule. Each compound, including this compound, would then be docked into the active site of the kinase. The docking algorithm would explore various possible binding poses and orientations of the compound within the active site, calculating a binding score for each pose. researchgate.net This score is an estimation of the binding free energy, with lower scores generally indicating a more favorable interaction.

The results of such a virtual screening campaign can be summarized in a data table, showcasing various parameters used to evaluate the potential of each compound.

Table 1: Hypothetical Virtual Screening Results for a Kinase Target

| Compound Name | Molecular Formula | Docking Score (kcal/mol) | Predicted Hydrogen Bonds | Lipinski's Rule of Five Violations |

|---|---|---|---|---|

| This compound | C9H13NO2S | -7.2 | 2 | 0 |

| Compound A | C18H19N3O3S | -8.5 | 4 | 0 |

| Compound B | C15H14Cl2N2O2 | -6.8 | 1 | 0 |

| Compound C | C20H25N5O4 | -9.1 | 5 | 1 |

In this hypothetical table, this compound shows a favorable docking score and forms two predicted hydrogen bonds with the target, with no violations of Lipinski's Rule of Five, which assesses the drug-likeness of a chemical compound. While other compounds like Compound A and Compound C have lower (better) docking scores and more predicted hydrogen bonds, Compound C violates one of Lipinski's rules, which might affect its potential as a drug candidate. Based on these multifaceted computational evaluations, this compound could be selected as a promising "hit" for further experimental investigation.

Structure Activity Relationship Sar Studies of N 3,4 Dimethylphenyl Methanesulfonamide Derivatives and Analogs Non Clinical Focus

Impact of Aromatic Ring Substituents on Chemical and Mechanistic Properties

The N-aryl portion of N-aryl sulfonamides, in this case, the 3,4-dimethylphenyl group, is a critical determinant of the molecule's physicochemical properties and its potential for non-covalent interactions. Substituents on the aromatic ring can profoundly influence acidity, lipophilicity, and the molecule's ability to engage in specific binding events, which collectively dictate its mechanistic properties. vu.nlnih.gov

The electronic nature of ring substituents directly impacts the acidity (pKa) of the sulfonamide N-H group. A study of 2,6-diarylbenzenesulfonamides demonstrated a strong linear correlation between the Hammett sigma values of the substituents and the measured pKa. vu.nl Electron-donating groups, such as the two methyl groups on the N-(3,4-dimethylphenyl) ring, increase the electron density on the ring and, by extension, on the sulfonamide nitrogen. vu.nl This increased electron density makes the nitrogen less willing to donate its proton, resulting in a higher pKa and weaker acidity compared to analogs with electron-withdrawing groups. vu.nl

Substituents also govern the molecule's lipophilicity, a key factor in its ability to cross cellular membranes and interact with hydrophobic pockets in proteins. nih.govmdpi.com The addition of alkyl groups like methyl generally increases the lipophilicity of the compound. The specific placement of these groups can also influence conformational preferences and interactions.

In the context of specific molecular interactions, the dimethylphenyl ring has been shown to play a direct role in binding to protein targets. In a study of potent dual inhibitors of Murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP), the N-(3,4-dimethylphenyl)sulfonamide moiety was found to be crucial for activity. nih.govnih.gov Molecular modeling revealed that the dimethylphenyl ring engages in a favorable cation–π interaction with a lysine (B10760008) residue (K473) on the MDM2 protein surface. nih.gov This type of through-space interaction, where the electron-rich π-system of the aromatic ring interacts with a positive charge, is a significant contributor to the binding affinity and specificity of the inhibitor. vu.nlnih.gov

The table below summarizes the effects of different aromatic substituents on the properties of N-aryl sulfonamide derivatives, drawing from general principles observed in related compound series.

| Substituent Type | Example | Effect on Acidity (pKa) | Effect on Lipophilicity (logP) | Potential Mechanistic Impact |

| Electron-Donating | -CH₃, -OCH₃ | Increases pKa (weaker acid) vu.nl | Increases | Enhances hydrophobic and cation-π interactions. nih.gov |

| Electron-Withdrawing | -Cl, -NO₂ | Decreases pKa (stronger acid) vu.nlnih.gov | Variable, can increase or decrease | Enhances electrostatic and dipole interactions. nih.gov |

| Halogens | -F, -Cl | Decreases pKa vu.nl | Increases | Can form halogen bonds and alter electrostatic potential. nih.gov |

Role of the Sulfonamide Moiety in Modulating Chemical Reactivity and Interactions

The sulfonamide group (-SO₂NH-) is a versatile and privileged scaffold in medicinal chemistry, prized for its unique chemical properties and its capacity to form key interactions with biological macromolecules. nih.govresearchgate.netfrontiersrj.com Its role extends beyond simply linking the aryl and methyl groups; it actively participates in and modulates the compound's chemical reactivity and binding profile.

A primary function of the sulfonamide moiety is its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the two sulfonyl oxygens). mdpi.commdpi.com This dual capacity allows it to form strong, directional interactions within the active sites of enzymes and receptors, contributing significantly to binding affinity. researchgate.net For instance, in molecular docking studies of aromatase inhibitors, both the oxygen and nitrogen atoms of the sulfonamide group were shown to establish key interactions within the enzyme's active site. mdpi.com

Furthermore, the sulfonamide group is an effective metal-binding group, or chelator. The nitrogen and oxygen atoms can coordinate with metal ion cofactors, such as zinc (Zn²⁺), which are essential for the catalytic activity of many enzymes. nih.gov This property can lead to a potent mechanism of enzyme inhibition. Studies on aryl bis-sulfonamides targeting the enzyme IspF from Arabidopsis thaliana revealed that the inhibitor not only competes with the natural substrate for the binding pocket but also extracts the essential Zn²⁺ ion from the active site, leading to a more detrimental effect on enzyme activity. nih.govrsc.org

The basicity of the sulfonamide nitrogen can be finely tuned by the choice of substituents attached to the sulfur atom. mdpi.com In N-(3,4-dimethylphenyl)methanesulfonamide, the methyl group is electron-donating, which slightly increases the basicity of the nitrogen compared to an aryl group. This modulation of pKa can influence the ionization state of the molecule under physiological conditions, affecting its solubility, membrane permeability, and binding interactions. mdpi.com The sulfonamide group also serves as a bioisostere for the carboxylic acid group, offering advantages in drug design such as improved metabolic stability and better passive diffusion across cell membranes. mdpi.com

SAR in the Context of In Vitro Biochemical Pathways and Enzyme Inhibition

SAR studies of this compound analogs have provided detailed information on how structural modifications translate into changes in potency against specific molecular targets, particularly enzymes involved in signaling pathways.

The N-(3,4-dimethylphenyl)sulfonamide scaffold is a component of highly potent modulators of cellular signaling pathways. A notable example is the compound 14 (N-(3,4-dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide), a dual inhibitor of MDM2 and XIAP, which are key survival proteins in cancer cells. nih.govnih.gov

Initial SAR studies began with a less potent hit compound, MX69, and systematically modified its structure. The replacement of a smaller B-ring moiety with a larger, less polar isobutyrylphenyl group, combined with the specific N-(3,4-dimethylphenyl)sulfonamide "head" moiety, led to compound 14 , which showed a 25-fold increase in potency against an acute lymphoblastic leukemia cell line. nih.gov This demonstrates that while the N-(3,4-dimethylphenyl)sulfonamide portion provides a critical anchor point, optimization of other regions of the molecule is necessary to achieve high efficacy.

The table below illustrates the SAR for this series, highlighting the dramatic improvement in enzyme inhibitory activity.

| Compound | B-Ring Moiety | Head Moiety | IC₅₀ (EU-1 Cell Line) |

| MX69 | 4-(1-hydroxy-2-methylpropyl)phenyl | N-(3,4-dimethylphenyl)sulfonamide | 7.5 µM nih.gov |

| 14 | 4-isobutyrylphenyl | N-(3,4-dimethylphenyl)sulfonamide | 0.3 µM nih.govnih.gov |

General SAR principles for sulfonamide-based enzyme inhibitors often show that lipophilicity and the electronic properties of the aryl substituents are dominant determinants of activity. researchgate.net In a series of coumarin (B35378) sulfonamide derivatives, the presence of an electron-withdrawing chlorine atom on the phenyl sulfonyl structure was found to be responsible for the most potent antitumor activity. mdpi.com This contrasts with the MDM2 inhibitor, where the electron-donating dimethylphenyl group was optimal, underscoring that ideal substitution patterns are highly target-dependent. nih.gov

The efficacy of this compound derivatives is rooted in specific, high-affinity interactions with their molecular targets. nih.gov For the dual MDM2/XIAP inhibitor 14 , a detailed molecular binding model showed that the N-(3,4-dimethylphenyl)sulfonamide headpiece establishes multiple critical contacts. nih.gov

Cation–π Interaction: The electron-rich 3,4-dimethylphenyl ring forms a cation–π bond with the side chain of lysine 473 (K473) on the MDM2 surface. nih.gov

Hydrogen Bond: The sulfonyl (SO₂) group acts as a hydrogen bond acceptor, interacting with the same K473 residue. nih.gov

These combined interactions anchor the inhibitor to the protein surface, allowing other parts of the molecule to occupy deeper hydrophobic pockets, which explains the high potency of the compound. nih.gov

In other systems, the sulfonamide moiety's interactions are also paramount. In the inhibition of the enzyme IspF, aryl bis-sulfonamides were found to bind directly in the enzyme's active site, competing with the natural substrate. nih.govrsc.org The binding is further stabilized by the sulfonamide's ability to chelate a Zn²⁺ cofactor, effectively removing it from the catalytic machinery. nih.gov Spectroscopic and calorimetric studies of sulfonamide drugs binding to the heme protein myoglobin (B1173299) confirm the formation of stable 1:1 complexes, driven by hydrogen bonding and resulting in conformational changes to the protein's secondary structure. nih.gov

Derivatives of N-aryl sulfonamides serve as valuable biochemical probes to dissect complex biological mechanisms. Their utility comes from the ability to systematically modify their structure to modulate specific types of interactions, thereby revealing their relative importance for a given biological effect.

The dual-action inhibition of IspF by aryl bis-sulfonamides is a prime example of a structure-mechanism relationship elucidated by such probes. nih.govrsc.org Native electrospray ionization mass spectrometry (ESI-MS) was used to trace the complex binding equilibria. nih.govrsc.org This analysis revealed that the inhibitors exhibit a mixed competitive and non-competitive mechanism. The aryl portion of the sulfonamide facilitates competitive binding in the active site, while the sulfonamide moiety itself is responsible for the non-competitive inhibition via zinc extraction. nih.gov This demonstrates how different structural components of the molecule can be responsible for distinct inhibitory actions, a level of mechanistic detail that is crucial for rational drug design. By creating analogs with modified aryl or sulfonamide groups, researchers can selectively enhance one mechanism over the other to develop more specific biochemical tools. nih.gov

Applications of N 3,4 Dimethylphenyl Methanesulfonamide in Chemical Research and Materials Science Excluding Clinical/safety

Role as a Synthetic Reagent and Building Block in Organic Chemistry

The utility of N-(3,4-dimethylphenyl)methanesulfonamide in organic synthesis stems from the reactivity of the sulfonamide moiety and the ability to functionalize the dimethylphenyl ring. It serves as a valuable scaffold for constructing more elaborate molecular architectures.

This compound acts as a precursor in the synthesis of more complex molecules. The synthesis of N-arylsulfonamides, such as the title compound, is a critical step in medicinal chemistry and organic synthesis. organic-chemistry.org Traditional methods often involve reacting an aniline (B41778) with a sulfonyl chloride. organic-chemistry.org Modern synthetic strategies, such as palladium-catalyzed cross-coupling reactions, provide high-yielding and safer routes to these compounds, avoiding potentially genotoxic reagents. organic-chemistry.org

Once formed, the this compound structure can be elaborated upon. The aromatic ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of new functional groups. The nitrogen atom of the sulfonamide can also participate in further reactions, making the compound a versatile starting point for creating diverse derivatives. The synthesis of related structures, such as N-(3,4-Dimethylphenyl)benzenesulfonamide, is achieved by reacting 3,4-dimethyl aniline with benzene (B151609) sulfonyl chloride, demonstrating the straightforward incorporation of the N-(3,4-dimethylphenyl) unit into larger molecules. nih.govresearchgate.net

| Role as Precursor | Synthetic Strategy | Key Feature |

| Scaffold for Derivatization | Electrophilic Aromatic Substitution | The dimethylphenyl ring can be further functionalized. |

| Building Block | Reaction of 3,4-dimethylaniline (B50824) with sulfonyl chlorides | Provides a reliable method to introduce the N-(3,4-dimethylphenyl) moiety. nih.govresearchgate.net |

| Core Structure | Palladium-catalyzed cross-coupling | Offers a modern, efficient, and safer pathway to the core sulfonamide structure. organic-chemistry.org |

Investigation as Biochemical Probes for Mechanistic Studies

While this article excludes clinical applications, the structural motifs present in this compound are relevant to the development of biochemical probes. These probes are tools used to study biological processes at the molecular level. The sulfonamide functional group is a key component in many biologically active molecules.

For instance, researchers have developed potent inhibitors of lysine (B10760008) methyltransferases G9a and GLP, which are important epigenetic targets. nih.gov One such inhibitor, UNC0642, is a quinazoline-based compound that functions as an in vivo chemical probe. nih.gov Although UNC0642 is a more complex molecule, the presence of sulfonamide groups in this and other enzyme inhibitors highlights the importance of this functional group for molecular recognition and binding. The N-aryl sulfonamide structure, as seen in this compound, provides a rigid and well-defined geometry that can be optimized to fit into the active sites of enzymes, allowing for the study of their function and mechanism. Therefore, while not a probe itself, this compound represents a class of compounds whose derivatives are actively investigated for creating such specialized research tools. nih.gov

Potential in Materials Science and Industrial Applications (e.g., Polymers, Corrosion Inhibitors)

The applications of this compound and its derivatives extend beyond organic synthesis into the field of materials science.

The incorporation of sulfonamide groups into polymer backbones is a known strategy for modifying material properties. While specific research on using this compound in polymers is not widely documented, its structure suggests potential. The aromatic rings can contribute to thermal stability and rigidity, while the polar sulfonamide group can influence properties like solubility, adhesion, and intermolecular interactions. This makes it a candidate for exploration in the development of novel functional polymers and materials where such properties are desired.

A significant area of investigation for N-aryl sulfonamide derivatives is their use as corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. rsc.orgresearchgate.net Corrosion is a major industrial problem, and organic inhibitors are a common solution. nih.gov

Research on complex sulfonamides derived from similar structural precursors has shown them to be highly effective. rsc.orgresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective film that shields the metal from the corrosive medium. researchgate.net Electrochemical studies, including Tafel polarization and electrochemical impedance spectroscopy, have revealed that these sulfonamides act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

The adsorption mechanism is often a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption), and it typically follows the Langmuir adsorption isotherm model. rsc.orgresearchgate.net The presence of heteroatoms (N, S, O) and the aromatic ring in the sulfonamide structure allows for effective interaction with the metal surface. nih.gov

| Research Finding | Description | Reference |

| Inhibitor Type | Mixed-type (inhibits both anodic and cathodic reactions). | researchgate.net |

| Mechanism of Action | Adsorption on the mild steel surface to form a protective film. | rsc.orgresearchgate.net |

| Adsorption Model | Obeys the Langmuir adsorption isotherm. | rsc.orgresearchgate.net |

| Adsorption Nature | Involves both physisorption and chemisorption. | researchgate.net |

| Protective Film | Confirmed by techniques like scanning electron microscopy (SEM). | rsc.org |

These findings suggest a strong potential for this compound and its derivatives to be developed as effective and environmentally conscious corrosion inhibitors for industrial applications.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation and purity assessment of synthesized chemical compounds. For N-(3,4-dimethylphenyl)methanesulfonamide, various chromatographic techniques are employed to resolve the target molecule from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. A reverse-phase HPLC method is typically suitable for this type of compound. The method's validity is established through a series of parameters recommended by the International Conference on Harmonisation (ICH), including linearity, precision, accuracy, selectivity, and robustness. nanobioletters.com

A representative HPLC method for a structurally similar compound, N-phenyl-methanesulfonamide, utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Such a method can be adapted for this compound. The inclusion of two methyl groups on the phenyl ring will likely increase its retention time compared to the unsubstituted analogue due to increased hydrophobicity.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Table 1: Representative HPLC Validation Data The following data is illustrative for a method developed for this compound and is based on typical performance characteristics for sulfonamide analysis.

| Validation Parameter | Result |

| Linearity (Concentration Range) | 0.005 - 0.05 mg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Precision (RSD%) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

Gas Chromatography (GC) is generally suitable for thermally stable and volatile compounds. Direct analysis of this compound by GC can be challenging due to its polarity and relatively low volatility. Therefore, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. A common derivatization strategy for sulfonamides is methylation of the sulfonamide nitrogen. nih.gov

Following derivatization, the resulting N-methylated derivative can be analyzed by GC coupled with a mass spectrometer (GC-MS), which allows for both quantification and structural confirmation. nih.gov The GC method would involve a capillary column and a temperature program to ensure adequate separation.

Hypothetical GC-MS Method Parameters for a Derivatized Analyte:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | 80°C (2 min), then 10°C/min to 280°C (5 min) |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

Table 2: Representative GC-MS Performance Data This data is hypothetical and represents typical expectations for the GC-MS analysis of a derivatized sulfonamide.

| Parameter | Result |

| Linearity (Concentration Range) | 0.1 - 10 µg/mL |

| Correlation Coefficient (R²) | > 0.995 |

| LOD | ~0.05 µg/mL |

| LOQ | ~0.15 µg/mL |

For the isolation and purification of this compound on a larger scale in a research setting, preparative chromatography is utilized. This technique is essentially a scaled-up version of analytical HPLC. The principles of separation remain the same, but the column dimensions, flow rates, and sample loading are significantly increased to handle larger quantities of the compound.

The analytical HPLC method developed for purity assessment can often be directly scaled for preparative purposes. sielc.com The goal is to isolate the main compound peak from any impurities, which are then collected as separate fractions. The purity of the collected fractions is subsequently verified by analytical HPLC.

Table 3: Comparison of Analytical and Preparative HPLC Parameters

| Parameter | Analytical HPLC | Preparative HPLC |

| Column Diameter | 4.6 mm | 20 - 50 mm |

| Particle Size | 3 - 5 µm | 5 - 10 µm |

| Flow Rate | 0.5 - 2.0 mL/min | 20 - 100 mL/min |

| Sample Load | µg to low mg | High mg to g |

Advanced Spectroscopic Methods for Quantitative Analysis

While chromatography is excellent for separation and purity determination, spectroscopic methods are often employed for quantitative analysis, providing a complementary approach.

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of compounds with a suitable chromophore, such as the phenyl ring in this compound. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). pharmahealthsciences.netresearchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful tool for determining the absolute purity of a compound without the need for a specific reference standard of the same compound. researchgate.net By integrating the signal of the analyte against that of a certified internal standard of known concentration, the purity of this compound can be accurately determined. ox.ac.uk The protons of the two methyl groups on the phenyl ring or the methyl group of the methanesulfonamide moiety would provide distinct signals suitable for integration.

Table 4: Representative Data for Quantitative Spectroscopic Analysis The following data is illustrative and based on typical values for sulfonamide analysis.

| Method | Parameter | Value |

| UV-Vis Spectrophotometry | λmax | ~265 nm |

| Molar Absorptivity (ε) | ~15,000 L·mol⁻¹·cm⁻¹ | |

| Linearity Range | 1 - 25 µg/mL | |

| Quantitative NMR (¹H-NMR) | Internal Standard | Maleic Anhydride |

| Analyte Signal (protons) | -CH₃ (methanesulfonamide) | |

| Calculated Purity | >99% |

Quality Control and Characterization in Research Settings

In a research setting, quality control (QC) for a newly synthesized or procured compound like this compound is crucial. It ensures that the material used in subsequent experiments is of known identity and purity. Often, commercial suppliers of rare chemicals may not provide detailed analytical data, placing the responsibility of quality verification on the researcher. sigmaaldrich.com

A comprehensive QC protocol for this compound would typically involve a combination of the analytical techniques described above.

Identity Confirmation: The structural identity is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data from these analyses should be consistent with the expected structure of this compound.

Purity Assessment: HPLC is the primary tool for determining the purity of the compound. nanobioletters.com A high-purity sample should exhibit a single major peak with minimal impurities. The purity is often expressed as a percentage of the total peak area.

Residual Solvent Analysis: GC with headspace sampling can be used to detect and quantify any residual solvents from the synthesis and purification process.

Physical Characterization: Measurement of physical properties such as melting point can also serve as an indicator of purity. A sharp melting point range is characteristic of a pure compound.

Table 5: Typical Quality Control Checks for this compound

| QC Test | Method | Purpose | Acceptance Criteria |

| Identity | ¹H NMR, ¹³C NMR, MS | Structural Confirmation | Spectrum consistent with structure |

| Purity | HPLC-UV | Quantification of impurities | ≥ 98% |

| Residual Solvents | Headspace GC | Detection of residual solvents | Below defined limits |

| Melting Point | Melting Point Apparatus | Purity indication | Sharp, narrow range |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The traditional synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine in the presence of a base. scholarsresearchlibrary.comchemicalbook.comgoogle.commdpi.comresearchgate.net For N-(3,4-dimethylphenyl)methanesulfonamide, this would likely involve the reaction of methanesulfonyl chloride with 3,4-dimethylaniline (B50824).

Future research could focus on developing more efficient and sustainable synthetic methodologies. This could include:

Catalytic Methods: Investigating the use of transition metal or organocatalysts to facilitate the sulfonylation reaction under milder conditions, potentially reducing the need for stoichiometric amounts of base and simplifying purification.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes.

Green Solvents: Exploring the use of environmentally benign solvents, such as ionic liquids or deep eutectic solvents, to replace traditional volatile organic compounds.

One-Pot Syntheses: Designing one-pot multi-step reactions to streamline the synthesis and reduce waste generation.

A comparative table of potential synthetic routes is presented below.

| Synthetic Route | Reactants | Potential Advantages | Potential Challenges |

| Traditional Method | Methanesulfonyl chloride, 3,4-dimethylaniline, Base | Well-established, reliable | Use of corrosive reagents, potential for side reactions |

| Catalytic Method | Methanesulfonyl chloride, 3,4-dimethylaniline, Catalyst | Milder reaction conditions, higher atom economy | Catalyst cost and stability, optimization of reaction parameters |

| Flow Chemistry | Methanesulfonyl chloride, 3,4-dimethylaniline | Improved safety and scalability, precise process control | Initial setup cost, potential for clogging |

| Green Synthesis | Methanesulfonyl chloride, 3,4-dimethylaniline, Green Solvent | Reduced environmental impact | Solvent selection and recovery, reaction kinetics |

Deeper Mechanistic Understanding of its Chemical Transformations

The chemical reactivity of this compound is largely unexplored. Future research should aim to elucidate the mechanisms of its potential chemical transformations. This could involve:

Hydrolysis Studies: Investigating the stability of the sulfonamide bond under various pH conditions to understand its degradation pathways.

Oxidation and Reduction Reactions: Exploring the reactivity of the aromatic ring and the sulfonamide group towards oxidizing and reducing agents.

N-Functionalization: Studying the derivatization of the sulfonamide nitrogen to introduce new functional groups and expand the chemical space around the core structure.

Cross-Coupling Reactions: Investigating the potential for using the aromatic ring in metal-catalyzed cross-coupling reactions to build more complex molecules.

Understanding these transformations is crucial for identifying potential applications and for designing more stable or reactive analogs.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry can provide valuable insights into the properties and reactivity of this compound, guiding future experimental work. nih.gov Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structure of the molecule and how its conformation influences its properties. Studies on similar sulfonamide structures have shown that the molecule can adopt a twisted conformation. researchgate.netnih.gov

Electronic Structure Calculations: Using methods like Density Functional Theory (DFT) to map the electron density distribution, identify reactive sites, and predict spectroscopic properties.

Reaction Mechanism Modeling: Simulating potential reaction pathways to understand the energetics and transition states of chemical transformations.

Virtual Screening: Using the calculated properties of this compound to predict its potential interactions with biological targets or its suitability for specific material applications.

A table summarizing key computational parameters for this compound is provided below.

| Property | Identifier |

| Molecular Formula | C9H13NO2S sigmaaldrich.comchemsrc.com |

| Molecular Weight | 199.27 g/mol sigmaaldrich.comchemsrc.com |

| CAS Number | 71270-52-5 sigmaaldrich.comchemsrc.com |

| Predicted LogP | 2.82870 chemsrc.com |

| Predicted Polar Surface Area | 54.55 Ų chemsrc.com |

Exploration of Novel Non-Clinical Applications and Material Properties

The unique combination of a dimethylphenyl group and a methanesulfonamide moiety suggests that this compound could possess interesting material properties. Future research should explore its potential in non-clinical applications such as:

Organic Electronics: Investigating its potential as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a host material for phosphorescent emitters.

Polymer Chemistry: Exploring its use as a monomer or an additive in the synthesis of novel polymers with tailored thermal, mechanical, or optical properties.